2-(Difluoromethoxy)-3,4-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-3,4-dimethylpyridine is an organofluorine compound that features a pyridine ring substituted with difluoromethoxy and dimethyl groups. Organofluorine compounds are known for their unique properties, including enhanced chemical stability and biological activity, making them valuable in various fields such as pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-3,4-dimethylpyridine typically involves the introduction of the difluoromethoxy group to a pyridine derivative. One common method is the reaction of 3,4-dimethylpyridine with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can optimize reaction conditions, such as temperature and pressure, to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethoxy)-3,4-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the pyridine ring to a piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Amino or thio-substituted pyridine derivatives.
Scientific Research Applications
2-(Difluoromethoxy)-3,4-dimethylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-3,4-dimethylpyridine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target molecules. This leads to the modulation of biological pathways and the inhibition of specific enzymatic activities .
Comparison with Similar Compounds
- 2-(Difluoromethoxy)-1,1,1-trifluoroethane
- α-(Difluoromethoxy)ketones
- Difluoromethylated nitrogen-containing heterocycles
Comparison: 2-(Difluoromethoxy)-3,4-dimethylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to other difluoromethoxy compounds, it offers enhanced stability and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C8H9F2NO |
---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
2-(difluoromethoxy)-3,4-dimethylpyridine |
InChI |
InChI=1S/C8H9F2NO/c1-5-3-4-11-7(6(5)2)12-8(9)10/h3-4,8H,1-2H3 |
InChI Key |
NPIQGEBEOJORIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)OC(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.